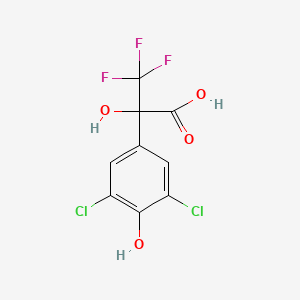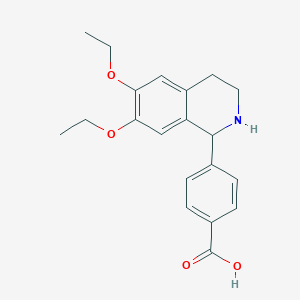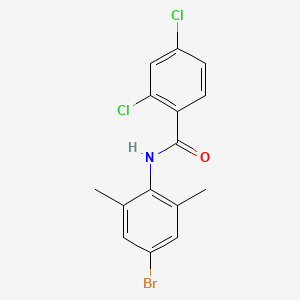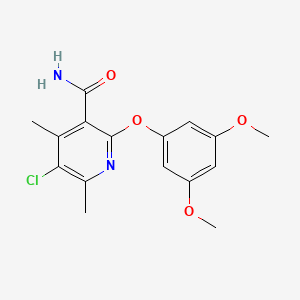![molecular formula C19H19F3N4O3 B15005891 2-[4-(4-nitrophenyl)piperazin-1-yl]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B15005891.png)
2-[4-(4-nitrophenyl)piperazin-1-yl]-N-[2-(trifluoromethyl)phenyl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[4-(4-nitrophenyl)piperazin-1-yl]-N-[2-(trifluoromethyl)phenyl]acetamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a piperazine ring substituted with a nitrophenyl group and an acetamide moiety linked to a trifluoromethylphenyl group. The presence of these functional groups imparts distinct chemical and biological properties to the compound.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(4-nitrophenyl)piperazin-1-yl]-N-[2-(trifluoromethyl)phenyl]acetamide typically involves multiple steps, starting with the preparation of the piperazine ring. One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts . The nitrophenyl group can be introduced through a nucleophilic substitution reaction, while the acetamide moiety is often added via an acylation reaction using acetic anhydride or a similar reagent.
Industrial Production Methods
Industrial production of this compound may involve parallel solid-phase synthesis or photocatalytic synthesis to achieve higher yields and purity . These methods are advantageous for scaling up the production process while maintaining the integrity of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
2-[4-(4-nitrophenyl)piperazin-1-yl]-N-[2-(trifluoromethyl)phenyl]acetamide undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amine group under suitable conditions.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are often used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides are used in substitution reactions.
Major Products
The major products formed from these reactions include various substituted piperazines, nitro derivatives, and amine derivatives, depending on the specific reaction conditions employed.
Applications De Recherche Scientifique
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Explored for its potential use in developing new therapeutic agents.
Industry: Utilized in the development of new materials with specific chemical properties.
Mécanisme D'action
The mechanism of action of 2-[4-(4-nitrophenyl)piperazin-1-yl]-N-[2-(trifluoromethyl)phenyl]acetamide involves its interaction with specific molecular targets. The nitrophenyl group is known to interact with bacterial cell membranes, disrupting their integrity and leading to cell death . The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(4-(piperazin-1-yl)phenyl)pyridin-2(1H)-one: Known for its serotonin reuptake inhibition activity.
2-(4-Methylpiperazin-1-yl)ethan-1-amine: Used in the synthesis of various pharmaceuticals.
Uniqueness
2-[4-(4-nitrophenyl)piperazin-1-yl]-N-[2-(trifluoromethyl)phenyl]acetamide stands out due to its unique combination of a nitrophenyl group and a trifluoromethylphenyl group, which imparts distinct chemical and biological properties. Its potential antibacterial activity against MRSA further highlights its significance in scientific research .
Propriétés
Formule moléculaire |
C19H19F3N4O3 |
|---|---|
Poids moléculaire |
408.4 g/mol |
Nom IUPAC |
2-[4-(4-nitrophenyl)piperazin-1-yl]-N-[2-(trifluoromethyl)phenyl]acetamide |
InChI |
InChI=1S/C19H19F3N4O3/c20-19(21,22)16-3-1-2-4-17(16)23-18(27)13-24-9-11-25(12-10-24)14-5-7-15(8-6-14)26(28)29/h1-8H,9-13H2,(H,23,27) |
Clé InChI |
WJTLELDCNGEUOV-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CCN1CC(=O)NC2=CC=CC=C2C(F)(F)F)C3=CC=C(C=C3)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-Benzyl-2-[(5-chloro-1,3-benzothiazol-2-yl)sulfanyl]acetamide](/img/structure/B15005809.png)
![N-benzyl-N-{2-[(2,6-dimethylphenyl)amino]-1-(4-hydroxy-3-methoxyphenyl)-2-oxoethyl}-4-(1H-tetrazol-1-yl)benzamide](/img/structure/B15005823.png)
![3-(Adamantan-1-YL)-6-amino-4-(furan-2-YL)-1H,4H-pyrano[2,3-C]pyrazole-5-carbonitrile](/img/structure/B15005832.png)

![Ethyl 3,5,6-trichloro-4-{[4-(diethylamino)phenyl]amino}pyridine-2-carboxylate](/img/structure/B15005834.png)
![N'-[1-(2-chlorophenyl)-2,5-dioxopyrrolidin-3-yl]benzohydrazide](/img/structure/B15005844.png)

![(4-{[(2-Chloro-5-methoxyphenyl)sulfonyl]amino}phenoxy)acetic acid](/img/structure/B15005847.png)
![10-isobutyryl-11-(3-methoxyphenyl)-3-(4-methoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B15005854.png)

![2-Methyl-4-(4-phenoxyphenyl)-1-thia-4-azaspiro[4.5]decan-3-one](/img/structure/B15005857.png)
![5-Methyl-4-{[4-(tetrahydrofuran-2-ylcarbonyl)piperazin-1-yl]sulfonyl}-2,1,3-benzothiadiazole](/img/structure/B15005861.png)

![5-(2-Nitrophenyl)-3-([2-nitro-4-(trifluoromethyl)phenyl]sulfanyl)-1H-1,2,4-triazole](/img/structure/B15005877.png)
